Methyl 4-((cyclopropylmethyl)amino)benzoate
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Overview
Description
Methyl 4-((cyclopropylmethyl)amino)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((cyclopropylmethyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Aminobenzoic acid+Cyclopropylmethylamine+Methanol→Methyl 4-((cyclopropylmethyl)amino)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclopropylmethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with an amino group.
Ethyl 4-aminobenzoate: Similar to Methyl 4-aminobenzoate but with an ethyl ester group.
Methyl 4-((cyclopropylmethyl)amino)benzoate: The compound of interest with a unique cyclopropylmethyl substitution.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and binding affinity, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |
InChI Key |
LZKPDJXKXBKWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2CC2 |
Origin of Product |
United States |
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